molecular formula C10H19NO B1358866 4-(Cyclopentyloxy)piperidine CAS No. 933736-13-1

4-(Cyclopentyloxy)piperidine

Cat. No.: B1358866
CAS No.: 933736-13-1
M. Wt: 169.26 g/mol
InChI Key: WXCOOOOLRWUYPY-UHFFFAOYSA-N
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Description

4-(Cyclopentyloxy)piperidine is an organic compound with the molecular formula C10H19NO It consists of a piperidine ring substituted with a cyclopentyloxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentyloxy)piperidine typically involves the reaction of piperidine with cyclopentanol under specific conditions. One common method includes the use of palladium on activated carbon as a catalyst in the presence of hydrogen gas. The reaction is carried out in a mixture of ethanol and ethyl acetate under a pressure of 1034.32 Torr .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentyloxy)piperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the cyclopentyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

4-(Cyclopentyloxy)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Cyclopentyloxy)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Cyclopentyloxy)piperidine is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and biological properties compared to other piperidine derivatives. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

4-(Cyclopentyloxy)piperidine is an organic compound characterized by a piperidine ring substituted with a cyclopentyloxy group at the fourth position. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various scientific fields, particularly pharmacology and medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula: C10H19NO
  • Molecular Weight: 173.27 g/mol
  • IUPAC Name: this compound
  • CAS Number: 933736-13-1

The cyclopentyloxy group enhances the lipophilicity of the compound, potentially influencing its bioavailability and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The compound may act as an inhibitor or activator of specific pathways, thereby modulating physiological responses.

Potential Mechanisms Include:

  • Receptor Binding: The compound may bind to neurotransmitter receptors, influencing neurotransmission and potentially exhibiting psychoactive effects.
  • Enzyme Inhibition: It could inhibit enzymes involved in critical biochemical pathways, affecting cellular processes such as apoptosis and proliferation.

Biological Activity and Pharmacological Applications

Research has indicated that compounds structurally similar to this compound exhibit significant biological activities, including anticancer properties. For instance, piperidine derivatives have been reported to activate several molecular pathways leading to apoptosis in cancer cells through mechanisms involving the inhibition of the PI3K/Akt signaling pathway .

Anticancer Properties

Studies on piperidine derivatives highlight their potential in cancer therapy:

  • Apoptosis Induction: Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
  • Cell Cycle Arrest: Inhibition of cyclin-dependent kinases (CDKs) leading to G1/S phase arrest in cancer cells .

Comparative Analysis with Similar Compounds

CompoundKey Biological ActivityMechanism of Action
Piperine Anticancer, anti-inflammatoryInhibition of NF-κB, PI3K/Akt signaling
Piperidine Antimicrobial, analgesicModulation of neurotransmitter systems
This compound Potential anticancerUnknown; further research needed

This compound is unique due to its cyclopentyloxy substitution, which may enhance its interaction with biological targets compared to other piperidine derivatives.

Case Studies and Research Findings

Properties

IUPAC Name

4-cyclopentyloxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-2-4-9(3-1)12-10-5-7-11-8-6-10/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCOOOOLRWUYPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Cyclopentyloxy)piperidine
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